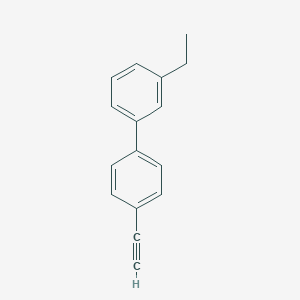
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C9H8BrF2NO3. This compound is characterized by the presence of a bromine atom, a difluoroethoxy group, a methyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol, 5-methyl-3-nitrobenzene, and bromine.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reactions.
Synthetic Route:
Industrial Production: Industrial production methods may involve large-scale reactions using similar starting materials and conditions, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions: Common reagents include bases (e.g., potassium carbonate), reducing agents (e.g., hydrogen gas), and oxidizing agents (e.g., potassium permanganate). Reaction conditions may vary depending on the desired product.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene depends on the specific reactions it undergoes:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its chemical modifications.
Pathways Involved: The pathways involved may include nucleophilic substitution, reduction, and oxidation reactions, leading to the formation of different products with specific biological or chemical activities.
Comparación Con Compuestos Similares
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene can be compared with similar compounds such as:
1-Bromo-2-(2,2-difluoroethoxy)benzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
2-Bromo-4-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-2-(2,2-difluoroethoxy)-4-methyl-3-nitrobenzene: Another isomer with different substitution positions, affecting its chemical properties and uses.
Propiedades
IUPAC Name |
1-bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO3/c1-5-2-6(10)9(16-4-8(11)12)7(3-5)13(14)15/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWQFVYCIRGHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole](/img/structure/B8163732.png)





